REACTION_CXSMILES
|
C(=[N:14][N:15]=[CH:16][C:17]1[S:18][C:19]([C:23](C)(C)[O:24][SiH2]C(C)(C)C)=[CH:20][C:21]=1Br)(C1C=CC=CC=1)C1C=CC=CC=1.C(=NN)(C1C=CC=CC=1)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C1(P[C-]2C=CC=C2)C=CC=CC=1.[C-]1(PC2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH:14]1[C:21]2[CH:20]=[C:19]([CH2:23][OH:24])[S:18][C:17]=2[CH:16]=[N:15]1 |f:2.3.4,6.7.8,9.10.11|
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Name
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N-benzhydrylidene-N′-[1-[3-bromo-5-(tert-butyl-dimethyl-silanyloxymethyl)-thiophen-2-yl]-methylidene]-hydrazine
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Quantity
|
41.2 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN=CC=1SC(=CC1Br)C(O[SiH2]C(C)(C)C)(C)C
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Name
|
Intermediate ( 69 )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN=CC=1SC(=CC1Br)C(O[SiH2]C(C)(C)C)(C)C
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Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN
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Name
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cesium carbonate
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Quantity
|
44.3 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
1,1′-diphenylphosphinoferrocene
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Quantity
|
6.66 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC=CC=C1.[Fe+2]
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Name
|
|
Quantity
|
1.35 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
|
Details
|
The orange mixture was stirred at 90° C. for 20 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The insoluble was filtered off
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (n-heptane/ethyl acetate, 90/10)
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Type
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DISSOLUTION
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Details
|
The resulting dark orange oil (45.7 g) was dissolved in ethanol (400 mL)
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Type
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ADDITION
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Details
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concentrated hydrochloric acid (150 mL) was added
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Type
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STIRRING
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Details
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The dark red mixture was stirred at 75° C. overnight
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Duration
|
8 (± 8) h
|
Type
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ADDITION
|
Details
|
A 2.5 N solution of sodium hydroxide in water was added until pH
|
Type
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EXTRACTION
|
Details
|
The mixture was then extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed through silica gel (n-heptane/ethyl acetate, 50/50
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C1C=C(S2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |